2-Naphthyl ditelluride
Description
2-Naphthyl ditelluride is an organotellurium compound characterized by two tellurium atoms bonded to a naphthalene backbone. Tellurium, a chalcogen with chemical similarities to sulfur and selenium, exhibits lower bond energy in ditelluride bonds compared to disulfides or diselenides, enhancing its redox responsiveness . This property is exploited in biomedical applications, such as glutathione (GSH)-responsive drug delivery systems, where ditelluride bonds enable controlled drug release under reducing conditions .
Properties
CAS No. |
1666-12-2 |
|---|---|
Molecular Formula |
C20H14Te2 |
Molecular Weight |
509.5 g/mol |
IUPAC Name |
2-(naphthalen-2-ylditellanyl)naphthalene |
InChI |
InChI=1S/C20H14Te2/c1-3-7-17-13-19(11-9-15(17)5-1)21-22-20-12-10-16-6-2-4-8-18(16)14-20/h1-14H |
InChI Key |
NGUCHGSZGOURSO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)[Te][Te]C3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)[Te][Te]C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Bond Energy and Redox Responsiveness
The Te–Te bond in ditellurides has a bond energy of ~126 kJ/mol, significantly lower than S–S (~240 kJ/mol) and Se–Se (~172 kJ/mol) bonds . This renders 2-naphthyl ditelluride more reactive toward reducing agents like GSH compared to sulfur- or selenium-based analogs. For example, ditelluride-containing nanoparticles exhibit faster drug release kinetics than disulfide-based systems, making them promising for targeted cancer therapy .
Table 1: Bond Energy and Reactivity of Chalcogen-Chalcogen Bonds
| Compound Type | Bond Energy (kJ/mol) | Redox Responsiveness to GSH |
|---|---|---|
| Disulfide (S–S) | ~240 | Moderate |
| Diselenide (Se–Se) | ~172 | High |
| Ditelluride (Te–Te) | ~126 | Very High |
Toxicity and Genotoxicity
Organotellurides, including diphenyl ditelluride, demonstrate higher toxicity compared to diselenides and disulfides. In vivo studies show that (PhTe)₂ induces genotoxicity and oxidative stress in mice, whereas diphenyl diselenide (PhSe)₂ exhibits antioxidant and protective effects . This suggests that substituting selenium with tellurium in naphthyl derivatives like 2-naphthyl ditelluride may amplify toxicity, necessitating careful evaluation for therapeutic use .
Table 2: Toxicity Profile of Organochalcogenides
| Compound | Toxicity Level | Key Findings |
|---|---|---|
| Diphenyl disulfide | Low | Minimal oxidative stress |
| Diphenyl diselenide | Moderate | Antioxidant properties |
| Diphenyl ditelluride | High | Genotoxic, induces oxidative damage |
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